2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
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Overview
Description
The compound “2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring and a pyridazinone ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry, which are commonly used to analyze the structure of organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. Piperidine derivatives are known to undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by its molecular structure. For example, the presence of the piperidine ring could influence its solubility, boiling point, and melting point .Scientific Research Applications
Serotonin Receptor Antagonism
A study by Mahesh, Perumal, & Pandi (2004) explored the synthesis of novel compounds similar in structure to 2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one, which showed promising activity as serotonin 5-HT3 receptor antagonists. This suggests potential applications in managing conditions related to serotonin imbalance.
Dopaminergic Ligand Research
Penjišević et al. (2016) in their study Synthesis, Biological, and Computational Evaluation of Substituted 1‐(2‐Methoxyphenyl)‐4‐(1‐phenethylpiperidin‐4‐yl)piperazines and 1‐(2‐Methoxyphenyl)‐4‐[(1‐phenethylpiperidin‐4‐yl)methyl]piperazines as Dopaminergic Ligands synthesized compounds related to this compound for probing the dopamine D2 receptor. This has implications for neurological research and drug development targeting dopamine-related disorders.
Antimicrobial Activity
Sundararajan et al. (2015) in Synthesis, characterization, computational calculation and biological studies of some 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivatives investigated derivatives structurally related to this compound, revealing potent antimicrobial properties against bacterial and fungal strains. This underscores the potential utility in developing new antimicrobial agents.
Structural and Conformational Studies
Research by Vimalraj et al. (2010) conducted structural and conformational analysis on compounds akin to this compound. These studies are crucial for understanding the chemical behavior and potential applications of such compounds.
Anti-Bacterial Studies
A study by Khalid et al. (2016) synthesized and evaluated N-substituted derivatives of a similar compound, displaying moderate to significant antibacterial activity. This research enhances the understanding of how structural variations impact antibacterial efficacy.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(2-oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-19-14-16(8-11-22-19)21(28)24-12-9-17(10-13-24)25-20(27)7-6-18(23-25)15-4-2-1-3-5-15/h1-7,16-17H,8-14H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAKKPODBUDHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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